tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate: is an organic compound with the molecular formula C13H19NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a phenyl group with a hydroxyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new carbamate derivatives with different substituents.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective modification of biomolecules, allowing researchers to study specific interactions and pathways.
Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity and stability make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can affect various biological pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-hydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxybenzyl)carbamate
Comparison: tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate is unique due to the presence of the phenyl group with a hydroxyl substituent. This structure imparts specific reactivity and stability that may not be present in similar compounds. For example, tert-butyl N-(2-hydroxyethyl)carbamate lacks the aromatic ring, which can affect its reactivity and interaction with biological targets. The presence of the phenyl group in this compound allows for additional π-π interactions and hydrogen bonding, enhancing its utility in various applications .
Properties
IUPAC Name |
tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHWVHMWUPNZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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